molecular formula C18H19N5O2 B13366876 N-[2-(4-hydroxyphenyl)ethyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide

N-[2-(4-hydroxyphenyl)ethyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B13366876
M. Wt: 337.4 g/mol
InChI Key: XOBHCIZCZCSGQL-UHFFFAOYSA-N
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Description

N-[2-(4-hydroxyphenyl)ethyl]-3,4-dimethyl-2-(1H-tetraazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. It is characterized by the presence of a hydroxyphenyl group, a dimethylbenzamide core, and a tetraazolyl moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-hydroxyphenyl)ethyl]-3,4-dimethyl-2-(1H-tetraazol-1-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the direct condensation of benzoic acids and amines.

    Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through a coupling reaction with a suitable phenolic compound.

    Incorporation of the Tetraazolyl Moiety: The tetraazolyl group can be introduced via a cyclization reaction involving an appropriate precursor, such as an azide or nitrile compound.

Industrial Production Methods

Industrial production of N-[2-(4-hydroxyphenyl)ethyl]-3,4-dimethyl-2-(1H-tetraazol-1-yl)benzamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can occur at the benzamide core, potentially converting the amide group to an amine.

    Substitution: The compound can participate in substitution reactions, such as nucleophilic aromatic substitution, where the hydroxyphenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Amines or reduced benzamide derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-hydroxyphenyl)ethyl]-3,4-dimethyl-2-(1H-tetraazol-1-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]-3,4-dimethyl-2-(1H-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-hydroxyphenyl)ethyl]-3,4-dimethyl-2-(1H-tetraazol-1-yl)benzamide is unique due to the presence of the tetraazolyl moiety, which can enhance its binding affinity and specificity for certain molecular targets. The dimethyl groups also contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H19N5O2

Molecular Weight

337.4 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]-3,4-dimethyl-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C18H19N5O2/c1-12-3-8-16(17(13(12)2)23-11-20-21-22-23)18(25)19-10-9-14-4-6-15(24)7-5-14/h3-8,11,24H,9-10H2,1-2H3,(H,19,25)

InChI Key

XOBHCIZCZCSGQL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)NCCC2=CC=C(C=C2)O)N3C=NN=N3)C

Origin of Product

United States

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